molecular formula C22H19ClN2O2S2 B2967135 2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-23-2

2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2967135
M. Wt: 442.98
InChI Key: DHBLXJGGVBKVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19ClN2O2S2 and its molecular weight is 442.98. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

  • Anti-Cancer and HIV Properties : Patel et al. (2013) synthesized derivatives of the compound and highlighted their potential in anti-cancer and HIV treatments. These derivatives showed excellent properties compared to the base compound, indicating their significance in developing treatments for these diseases (Patel et al., 2013).

  • Antimicrobial Activity : Viji et al. (2020) performed studies on similar molecules, which revealed antimicrobial properties, specifically antifungal and antibacterial effects. This suggests a potential use in combating microbial infections (Viji et al., 2020).

  • Anti-Inflammatory and Antibacterial Agents : Ravula et al. (2016) synthesized novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activity. This suggests the utility of the compound in treating inflammation and bacterial infections (Ravula et al., 2016).

Chemical Applications

  • Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) and Shahana et al. (2020) conducted molecular docking and quantum chemical calculations on similar compounds, suggesting their use in computational chemistry for understanding molecular interactions and properties (Viji et al., 2020), (Shahana et al., 2020).

  • Corrosion Inhibition for Mild Steel : Saraswat et al. (2020) synthesized quinoxaline derivatives and applied them as corrosion inhibitors for mild steel, indicating the compound's potential application in materials science (Saraswat et al., 2020).

  • Fluorescent Chemosensor for Metal Ion Detection : Khan (2020) synthesized a pyrazoline derivative that acted as a fluorescent chemosensor for detecting Fe3+ metal ions, highlighting its application in chemical sensing technologies (Khan, 2020).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S2/c1-27-17-8-4-15(5-9-17)20-13-19(21-3-2-12-28-21)24-25(20)22(26)14-29-18-10-6-16(23)7-11-18/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBLXJGGVBKVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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